N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide
Overview
Description
N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is an organic compound characterized by the presence of a hydroxyphenyl group and a methylbenzenesulfonamide group
Mechanism of Action
Target of Action
N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, also known as Fenretinide, is a synthetic retinoid derivative . It primarily targets several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . Fenretinide selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis .
Mode of Action
Fenretinide inhibits the growth of cancer cells by inducing apoptosis rather than through differentiation . This effect is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .
Biochemical Pathways
Fenretinide affects several biochemical pathways. It inhibits the activities of stearoyl-CoA desaturase 1 (SCD1) and dihydroceramide Δ4-desaturase 1 (DES1) in cells . It also inhibits the pigment synthesis, specifically the catalysis of the 4-hydroxyphenyl pyruvate dioxygenase (HPPD) enzyme .
Pharmacokinetics
Less than 2% of a single intravenous dose is excreted as unmetabolized Fenretinide in urine and feces, and most of the radioactivity is eliminated in the feces .
Result of Action
The result of Fenretinide’s action is the inhibition of cell growth through the induction of apoptosis . This leads to the death of cancer cells, making Fenretinide an attractive candidate for cancer chemoprevention .
Action Environment
The action of Fenretinide can be influenced by environmental factors. For instance, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Therefore, the storage and handling conditions of Fenretinide can significantly affect its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide typically involves the sulfonation of 4-methylbenzenesulfonyl chloride with 4-aminophenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Sulfonation Reaction:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives
Reduction: Corresponding amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Chemistry
N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable in the study of biological pathways and mechanisms.
Medicine
This compound has potential therapeutic applications. It is investigated for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(4-hydroxyphenyl)benzenesulfonamide: Similar structure but lacks the methyl group, affecting its reactivity and applications.
N-(4-hydroxyphenyl)-4-chlorobenzenesulfonamide: Contains a chlorine atom, which can influence its chemical behavior and biological activity.
Uniqueness
N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is unique due to the presence of both a hydroxyphenyl group and a methylbenzenesulfonamide group. This combination imparts specific chemical properties, such as enhanced solubility and reactivity, making it suitable for diverse applications in research and industry.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-10-2-8-13(9-3-10)18(16,17)14-11-4-6-12(15)7-5-11/h2-9,14-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOBYFRCKHKXDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150793 | |
Record name | N-(4-Hydroxyphenyl)-p-toluenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20150793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146-43-6 | |
Record name | N-(4-Hydroxyphenyl)-p-toluenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1146-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Hydroxyphenyl)-p-toluenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1146-43-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528444 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Hydroxyphenyl)-p-toluenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20150793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Hydroxyphenyl)-p-toluenesulfonamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2BKH6ZHT8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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